molecular formula C17H15N3OS B2771493 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392243-17-3

4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2771493
CAS No.: 392243-17-3
M. Wt: 309.39
InChI Key: REJDVOOWDZGXDN-UHFFFAOYSA-N
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Description

4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structure of 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide consists of a benzyl group attached to a benzamide moiety, with a 1,3,4-thiadiazole ring substituted at the 2-position with a methyl group.

Properties

IUPAC Name

4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-12-19-20-17(22-12)18-16(21)15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJDVOOWDZGXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of thiosemicarbazide with various reagents to form the 1,3,4-thiadiazole ring . One common method involves the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. Research indicates that derivatives of thiadiazole, including 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, exhibit potent activity against various bacterial strains. A study highlighted that certain thiadiazole derivatives showed higher antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus compared to traditional antibiotics like norfloxacin and ciprofloxacin .

Anticancer Properties
4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been investigated for its potential as an anticancer agent. It has been shown to inhibit the kinase activity of epidermal growth factor receptor (EGFR) and HER-2, which are critical targets in cancer therapy. In vitro studies confirmed its effectiveness against breast cancer cell lines (MCF-7 and SK-BR-3) and lung cancer cells (A549 and H1975), with a notable selectivity for cancer cells over healthy cells .

Biological Studies

Mechanism of Action
The mechanism through which 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide exerts its effects involves interaction with specific enzymes and receptors. By binding to these molecular targets, the compound can inhibit their activity, leading to disruptions in normal cellular processes. This action is particularly relevant in the context of microbial growth inhibition and apoptosis induction in cancer cells.

Enzyme Inhibition
Research has shown that this compound can modulate various biological pathways by inhibiting specific enzymes involved in critical cellular functions. This characteristic makes it a valuable candidate for further exploration in drug development aimed at treating infections and cancers .

Industrial Applications

Synthesis of Complex Molecules
The stability and reactivity of 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide make it suitable for use in synthesizing other complex organic molecules. Its unique structural features allow it to serve as a building block for creating new compounds with potential therapeutic applications.

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line Activity Level Reference
AntibacterialStaphylococcus aureusHigh
AnticancerMCF-7 (Breast Cancer)Effective
SK-BR-3 (Breast Cancer)Highly Effective
A549 (Lung Cancer)Effective

Case Study 1: Antimicrobial Efficacy

A series of derivatives of 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide were synthesized and tested against various bacterial strains. The results indicated that modifications to the benzyl unit significantly impacted antibacterial activity. Some derivatives exhibited activity comparable to established antibiotics .

Case Study 2: Anticancer Activity

In a study targeting breast cancer treatment, compounds derived from 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide were evaluated for their ability to inhibit EGFR and HER-2 kinases. The findings showed that these compounds effectively reduced cell viability in cancer cell lines while sparing normal cells from toxicity .

Comparison with Similar Compounds

4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other 1,3,4-thiadiazole derivatives, such as:

The uniqueness of 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide lies in its specific substitution pattern and its ability to interact with multiple molecular targets, making it a versatile compound for various scientific research applications.

Biological Activity

4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and comparative studies with related compounds.

  • IUPAC Name : 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
  • Molecular Formula : C17H15N3OS
  • Molecular Weight : 309.3855 g/mol
  • CAS Number : 392243-17-3

The primary target of 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is carbonic anhydrase IX (CA IX) . The inhibition of CA IX can disrupt the balance of carbon dioxide and bicarbonate ions within cells, leading to significant downstream effects on pH regulation and ion transport. This mechanism is particularly relevant in cancer biology, where CA IX is often overexpressed in hypoxic tumors.

Biochemical Pathways

Inhibition of CA IX by this compound can induce apoptosis in cancer cells and may alter various metabolic pathways crucial for tumor growth and survival. The compound's ability to affect these pathways makes it a candidate for further research in cancer therapeutics.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial properties. For instance:

  • A study reported that certain thiadiazole derivatives demonstrated high activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, comparable to established antibiotics like norfloxacin and ciprofloxacin .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives:

  • A review noted that various 1,3,4-thiadiazole compounds exhibited cytotoxic effects against multiple cancer cell lines. For example, certain derivatives showed IC50 values as low as 0.28 µg/mL against breast cancer (MCF-7) cells .

Comparative Analysis with Similar Compounds

The biological activity of 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other related compounds:

Compound NameBiological ActivityIC50 Value
Compound AAnticancer0.28 µg/mL (MCF-7)
Compound BAntibacterialComparable to ciprofloxacin
Compound CAntimicrobialEC50 = 3.43 µg/mL against Phytophthora infestans

Case Studies and Research Findings

  • Antibacterial Efficacy : A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives were synthesized and evaluated for antibacterial activity. Some compounds exhibited enhanced efficacy against Gram-positive bacteria compared to parent quinolone structures .
  • Cytotoxic Properties : In a study evaluating various thiadiazole derivatives for anticancer properties, several compounds were shown to induce apoptosis in cancer cell lines through mechanisms involving tubulin interaction and DNA fragmentation .

Pharmacokinetics

While specific pharmacokinetic data for 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is limited, similar compounds have demonstrated good bioavailability and favorable absorption characteristics. The stability of the compound under physiological conditions may also influence its therapeutic efficacy.

Q & A

Basic: What are the key considerations in synthesizing 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide?

Methodological Answer:
The synthesis typically involves a multi-step protocol:

Thiadiazole Core Formation : React 5-methyl-1,3,4-thiadiazol-2-amine with benzoyl chloride derivatives under basic conditions (e.g., triethylamine) in polar aprotic solvents like dichloromethane .

Coupling Reaction : Introduce the 4-benzylbenzamide moiety via nucleophilic acyl substitution. Ensure anhydrous conditions to prevent hydrolysis of reactive intermediates .

Purification : Use column chromatography or recrystallization (e.g., from methanol) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Critical Parameters :

  • Control reaction temperature (often 0–5°C for exothermic steps).
  • Optimize stoichiometry (1:1.2 molar ratio of thiadiazole amine to benzoyl chloride) to minimize byproducts .

Basic: Which characterization techniques are essential for confirming the compound’s structure and purity?

Methodological Answer:
A combination of spectroscopic and analytical methods is required:

  • NMR Spectroscopy :
    • 1H NMR : Verify aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.5–2.7 ppm for thiadiazole-CH3) .
    • 13C NMR : Confirm carbonyl signals (δ ~165–170 ppm) and thiadiazole ring carbons (δ ~150–160 ppm) .
  • Mass Spectrometry (MS) : ESI-MS should show [M+H]+ at m/z 352.1 (calculated for C18H16N3OS) .
  • HPLC : Purity >95% with a C18 column (acetonitrile/water gradient, retention time ~8–10 min) .

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Screen variables (temperature, solvent, catalyst) using fractional factorial designs. For example, microwave-assisted synthesis (100°C, 30 min) improves yield by 15–20% compared to conventional heating .
  • Catalyst Screening : Test coupling agents like HATU or EDC/DMAP for efficient amide bond formation .
  • Workflow Automation : Use flow chemistry to control exothermic steps and enhance reproducibility .

Advanced: What strategies are recommended for analyzing contradictory bioactivity data across studies?

Methodological Answer:

  • Dose-Response Validation : Replicate assays (e.g., MTT for cytotoxicity) with standardized protocols (e.g., 24–72 hr exposure, IC50 calculations) .
  • Structural Confirmation : Use X-ray crystallography (e.g., orthorhombic P212121 space group, unit cell parameters a=6.017 Å, b=15.312 Å) to rule out polymorphism-induced discrepancies .
  • Meta-Analysis : Compare results with structurally similar thiadiazoles (e.g., 5-arylidine derivatives) to identify substituent-specific trends .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace benzyl with halogenated or methoxy groups) and test biological activity .
  • In Silico Docking : Use AutoDock Vina to predict binding affinities for targets like tyrosinase or PARP-1. Validate with molecular dynamics simulations (e.g., 100 ns trajectories) .
  • Pharmacophore Mapping : Identify critical features (e.g., thiadiazole ring, benzamide carbonyl) using Schrödinger’s Phase .

Basic: What stability considerations are critical for handling this compound?

Methodological Answer:

  • Storage Conditions : Store at –20°C under argon to prevent oxidation of the thiadiazole ring .
  • pH Sensitivity : Avoid aqueous solutions with pH >8, as the amide bond may hydrolyze. Use buffered solvents (pH 6–7) for in vitro assays .
  • Light Protection : Shield from UV light to prevent photodegradation (confirmed via accelerated stability testing) .

Advanced: How can researchers validate the compound’s mechanism of action in cancer models?

Methodological Answer:

  • Pathway Analysis : Perform RNA-seq on treated cancer cells (e.g., MCF-7) to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2) .
  • Enzyme Inhibition Assays : Measure IC50 against kinases (e.g., EGFR) using ADP-Glo™ kits .
  • In Vivo Models : Administer 10–50 mg/kg doses in xenograft mice; monitor tumor volume and histopathology .

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